Cas no 72928-42-8 (2-Propenoic acid,1,1'-[(1-methyl-1,2-ethanediyl)bis[oxy(2-hydroxy-3,1-propanediyl)]] ester)
72928-42-8 structure
Product Name:2-Propenoic acid,1,1'-[(1-methyl-1,2-ethanediyl)bis[oxy(2-hydroxy-3,1-propanediyl)]] ester
Numero CAS:72928-42-8
MF:C15H24O8
MW:332.346265792847
CID:566748
PubChem ID:155760
Update Time:2025-04-19
2-Propenoic acid,1,1'-[(1-methyl-1,2-ethanediyl)bis[oxy(2-hydroxy-3,1-propanediyl)]] ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Propenoic acid,1,1'-[(1-methyl-1,2-ethanediyl)bis[oxy(2-hydroxy-3,1-propanediyl)]] ester
- [2-hydroxy-3-[2-(2-hydroxy-3-prop-2-enoyloxypropoxy)propoxy]propyl] prop-2-enoate
- (1-Methyl-1,2-ethanediyl)bis(oxy(2-hydroxy-3,1-propanediyl)) diacrylate
- 1,2-Propanediol, bis(2-hydroxy-3-((2-propenoyl)oxy)propyl) ether
- 2-Propenoic acid, (1-methyl-1,2-ethanediyl)bis(oxy(2-hydroxy-3,1-propanediyl)) ester
- 2-Propenoic acid, 1,1'-((1-methyl-1,2-ethanediyl)bis(oxy(2-hydroxy-3,1-propanediyl))) ester
- propane-1,2-diylbis(oxy-2-hydroxypropane-3,1-diyl) bisprop-2-enoate
- EINECS 277-072-7
- SCHEMBL3627397
- 72928-42-8
- NS00121556
- [(Propane-1,2-diyl)bis(oxy)-2-hydroxypropane-3,1-diyl] diprop-2-enoate
- 2-Propenoic acid, (1-methyl-1,2-ethanediyl)bis[oxy(2-hydroxy-3,1-propanediyl)] ester
- DTXSID30909850
-
- Inchi: 1S/C15H24O8/c1-4-14(18)22-9-12(16)7-20-6-11(3)21-8-13(17)10-23-15(19)5-2/h4-5,11-13,16-17H,1-2,6-10H2,3H3
- Chiave InChI: GCOLLKHHJFDBMV-UHFFFAOYSA-N
- Sorrisi: O(CC(COC(C=C)=O)O)C(C)COCC(COC(C=C)=O)O
Proprietà calcolate
- Massa esatta: 332.14711772g/mol
- Massa monoisotopica: 332.14711772g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 23
- Conta legami ruotabili: 15
- Complessità: 382
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 0.1
- Superficie polare topologica: 112Ų
Proprietà sperimentali
- Densità: 1.198 g/mL at 25 °C(lit.)
- Punto di ebollizione: 467.2°C at 760 mmHg
- Punto di infiammabilità: >230 °F
- Indice di rifrazione: n20/D 1.483(lit.)
- PSA: 111.52000
- LogP: -0.41170
2-Propenoic acid,1,1'-[(1-methyl-1,2-ethanediyl)bis[oxy(2-hydroxy-3,1-propanediyl)]] ester Informazioni sulla sicurezza
- WGK Germania:3
2-Propenoic acid,1,1'-[(1-methyl-1,2-ethanediyl)bis[oxy(2-hydroxy-3,1-propanediyl)]] ester Letteratura correlata
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
72928-42-8 (2-Propenoic acid,1,1'-[(1-methyl-1,2-ethanediyl)bis[oxy(2-hydroxy-3,1-propanediyl)]] ester) Prodotti correlati
- 106-90-1(Glycidyl Acrylate 85%)
- 42978-66-5(Tripropylene Glycol Diacrylate, Mixture of Isomers)
- 32029-53-1(2-Propenoic acid,2-hydroxypropyl ester, homopolymer)
- 119692-59-0(2-Propenoic acid,4-(2-oxiranylmethoxy)butyl ester)
- 10095-20-2(2-Propenoic acid,2,3-dihydroxypropyl ester)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti